2-(2-萘基)苯并呋喃

描述

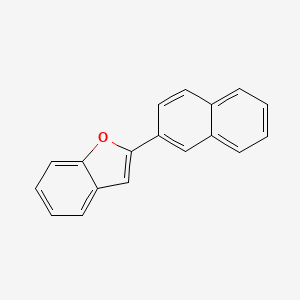

2-(2-Naphthyl)benzofuran, also known as 2-NBF, is a chemical compound that belongs to the benzofuran family. It has gained significant attention in the scientific community due to its potential therapeutic properties. 2-NBF has been extensively studied for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for the development of new drugs.

科学研究应用

烷基化中的立体化学

范等人(1994 年)的一项研究重点分析了在 2-萘酚与乙二醛的碱催化烷基化反应中形成的产物的结构。该研究采用了红外、1H 和 13C 核磁共振光谱以及质谱,提供了对这类反应立体化学的见解。

不对称芳基化

刘等人(2016 年)讨论了苯并呋喃-2(3H)-酮与萘醌的有机催化不对称反应,重点介绍了协同可见光光催化和不对称氢键催化在芳基化过程中的应用。这种方法对合成具有高对映选择性的苯并呋喃衍生物具有重要意义 (刘等人,2016 年)。

呋喃环的环合

奥梅尔丘克等人(2016 年)介绍了将呋喃环并入芳烃的方法,重点关注苯并呋喃及其在药物设计中使用的衍生物。这项综述包括主要在过去十年中开发的方法,分析了苯并呋喃合成方法的趋势及其在各种生物活性中的重要性 (奥梅尔丘克等人,2016 年)。

杂环体系的合成

高等人(2012 年)描述了一种合成 2-(苯并呋喃-2-基)苯并[h]喹啉-3-羧酸衍生物杂环体系的新方法。该研究重点介绍了 2-(氯甲基)苯并[h]喹啉-3-羧酸乙酯与各种取代水杨醛的一锅反应,有助于合成多官能化呋喃衍生物 (高等人,2012 年)。

电致发光应用

蔡等人(2016 年)合成了含有萘基实体的苯并呋喃基苯用于电致发光应用。这些化合物表现出双极传输特性,并用于 OLED,展示出显着的外部效率 (蔡等人,2016 年)。

天然存在和外消旋化

张等人(2020 年)从海洋来源的链霉菌草地菌株中分离出 (±)-普拉托酮 A,一种天然的 3-(1-萘基)-2-苯并呋喃-1(3H)-酮聚酮。该研究讨论了该化合物的溶剂诱导外消旋化及其生物活性 (张等人,2020 年)。

铃木偶联合成

王等人(2006 年)描述了一种具有生物活性的萘基苯并呋喃衍生物合成,重点介绍了苯并呋喃与二溴取代萘的区域选择性铃木偶联。本研究提供了对区域选择性铃木偶联范围的见解 (王等人,2006 年)。

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are known to interact with various targets, including antimicrobial agents .

Mode of Action

Benzofuran derivatives are known to inhibit the uptake of norepinephrine (na) and serotonin (5-ht) more than dopamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .

Biochemical Pathways

Benzofuran derivatives have been reported to modulate disease-related biological pathways through binding with targeted therapeutic proteins .

Pharmacokinetics

Benzofuran derivatives are known to inhibit na and 5-ht uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (mdma) and unlike methamphetamine . This suggests that these compounds may have similar ADME properties to MDMA.

Result of Action

Benzofuran derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

It has been reported that fragmented parts of different plants, including carrot, onion, cucumber, eggplant, and so forth, can reduce prochiral ketones . This suggests that the action of 2-(Naphthalen-2-yl)benzofuran might be influenced by certain environmental factors.

安全和危害

While specific safety data for 2-(2-Naphthyl)benzofuran was not found, it’s important to note that benzofuran compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

未来方向

The potential of 2-naphthol in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry . The development of novel synthetic methods for the direct preparation of dibenzo [ b, d ]furans from readily accessible materials is very important .

生化分析

Biochemical Properties

For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .

Cellular Effects

Some studies have suggested that benzofuran derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(Naphthalen-2-yl)benzofuran at different dosages in animal models have not been extensively studied. A study on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate, showed that it could be safely used in pregnancy due to its non-detectable teratogenicity .

Metabolic Pathways

It has been suggested that benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is known that benzofuran derivatives can interact with various transporters or binding proteins .

Subcellular Localization

Some benzofuran derivatives have been found to localize in specific compartments or organelles within the cell .

属性

IUPAC Name |

2-naphthalen-2-yl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAQWWHSQWREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)

![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)